molecular formula C27H22ClNO2 B4036473 4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride

4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride

Cat. No.: B4036473
M. Wt: 427.9 g/mol
InChI Key: LQOFGFICVISCOU-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride involves multiple steps, starting from the preparation of the core benzoquinoline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride can be compared with other similar compounds, such as:

    4-[3-(4-Methoxyphenyl)benzo[f]quinolin-1-yl]phenol: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical and biological properties.

    4-[3-(4-Hydroxyphenyl)benzo[f]quinolin-1-yl]phenol:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO2.ClH/c1-2-30-22-14-9-20(10-15-22)26-17-24(19-7-12-21(29)13-8-19)27-23-6-4-3-5-18(23)11-16-25(27)28-26;/h3-17,29H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOFGFICVISCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride
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4-[3-(4-Ethoxyphenyl)benzo[f]quinolin-1-yl]phenol;hydrochloride

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